Cas no 85-55-2 (2-(4-Methylbenzoyl)benzoic acid)

2-(4-Methylbenzoyl)benzoic acid structure
85-55-2 structure
Product Name:2-(4-Methylbenzoyl)benzoic acid
N.o CAS:85-55-2
MF:C15H12O3
MW:240.253984451294
MDL:MFCD00020287
CID:34351
PubChem ID:66563
Update Time:2024-10-26

2-(4-Methylbenzoyl)benzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(4-Methylbenzoyl)benzoic acid
    • 2-(p-Toluoyl)benzoic acid
    • 4-Methylbenzophenone-2-carboxylic acid
    • 2-(4-Toluoyl)benzoic acid
    • 2-(4-Methylbenzoyl)benzenecarboxylic acid
    • 4-Methylbenzophenone-2'-carboxylic Acid
    • p-Toluoyl-o-benzoic Acid
    • Benzoicacid, o-(p-toluoyl)- (6CI,7CI,8CI)
    • 2-(4'-Methylbenzoyl)benzoic acid
    • 4'-Methyl-2-benzoylbenzoic acid
    • 4'-Methylbenzophenone-2-carboxylic acid
    • NSC 11224
    • o-(p-Toluoyl)benzoic acid
    • Benzoic acid, 2-(4-methylbenzoyl)-
    • 2-p-Toluoylbenzoic acid
    • 2-(p-Toluyl)benzoic acid
    • Benzoic acid, o-(p-toluoyl)-
    • 4DN9G70PQF
    • 2-[(4-methylphenyl)carbonyl]benzoic acid
    • 2-(4-Methyl-benzoyl)-benzoic acid
    • 2-(4-METHYLBENZOYL)BENZOIC ACI D
    • NSC11224
    • 2-(4-Methyl-Benzoyl)Benzoic Acid
    • Maybridge1_003
    • 2-(4-METHYLBENZOYL)BENZOICACID
    • SR-01000597212
    • SR-01000597212-1
    • HMS550P08
    • EN300-17146
    • UNII-4DN9G70PQF
    • BBL013167
    • FT-0608920
    • AG-205/01795008
    • UNM000011084701
    • NSC-11224
    • CCG-241929
    • 85-55-2
    • ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • T0308
    • A841359
    • 2-(4-methylbenzoyl)-benzoic acid
    • 5Y-1180
    • D97732
    • 2-(4-methylbenzoyl)benzoate
    • F0850-6789
    • MFCD00020287
    • DTXSID6058926
    • Z56893178
    • p-Toluyl-o-benzoic acid
    • STK398304
    • Q27259453
    • CHEMBL83270
    • EINECS 201-614-3
    • W-104079
    • Maybridge1_003330
    • BDBM50145840
    • Oprea1_759926
    • 2-p-toluoylbenzoesyre
    • 2-(P-TOLUYL)BENZOIC ACID [MI]
    • UNM-0000306020
    • SCHEMBL503364
    • o-(p-toluyl)benzoic acid
    • AKOS000119491
    • 2-(p-Toluoyl)benzoicacid
    • 2-(4-Methylbenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-toluoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Methylbenzoyl)benzoic acid
    • 4-Methylbenzophenone-2′-carboxylic acid
    • 4′-Methyl-2-benzoylbenzoic acid
    • 4′-Methylbenzophenone-2-carboxylic acid
    • SY048441
    • ALBB-020003
    • benzoic acid, 2-(p-toluoyl)-
    • DB-030194
    • NS00038974
    • MDL: MFCD00020287
    • Inchi: 1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
    • Chave InChI: ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(C2C=CC(C)=CC=2)=O)=CC=CC=1)O
    • BRN: 2111078

Propriedades Computadas

  • Massa Exacta: 240.07900
  • Massa monoisotópica: 240.078644
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 316
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 54.4
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4

Propriedades Experimentais

  • Cor/Forma: 含有一分子结晶水者为棱柱状结晶,有甜味,100℃时成为无水物
  • Densidade: 1.1783 (rough estimate)
  • Ponto de Fusão: 138.0 to 142.0 deg-C
  • Ponto de ebulição: 342.97°C (rough estimate)
  • Ponto de Flash: 244.4 °C
  • Índice de Refracção: 1.5570 (estimate)
  • PSA: 54.37000
  • LogP: 2.92420
  • Merck: 9539
  • Solubilidade: 易溶于乙醇、苯、乙醚、丙酮和沸甲苯,微溶于沸水

2-(4-Methylbenzoyl)benzoic acid Informações de segurança

2-(4-Methylbenzoyl)benzoic acid Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    中国海关编码:

    2918300090

    概述:

    2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

2-(4-Methylbenzoyl)benzoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T849318-25g
2-(p-Toluoyl)benzoic Acid
85-55-2 98%,T
25g
¥178.00 2022-09-28
TRC
M177326-100mg
2-(4-Methylbenzoyl)benzoic Acid
85-55-2
100mg
$ 50.00 2022-06-04
TRC
M177326-500mg
2-(4-Methylbenzoyl)benzoic Acid
85-55-2
500mg
$ 65.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P31410-25g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%,T
25g
¥148.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160389-25g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
25g
¥174.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160389-100g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
100g
¥439.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160389-5g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
5g
¥49.90 2023-09-01
TRC
M177326-1g
2-(4-Methylbenzoyl)benzoic Acid
85-55-2
1g
$ 80.00 2022-06-04
Apollo Scientific
OR14136-1g
2-(4-Methylbenzoyl)benzoic acid
85-55-2
1g
£15.00 2024-08-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0308-25G
2-(p-Toluoyl)benzoic Acid
85-55-2 >98.0%(T)
25g
¥170.00 2024-04-15

2-(4-Methylbenzoyl)benzoic acid Método de produção

Método de produção 1

Condições de reacção
Referência
The synthesis of some monomethylanthracenamines
Castle, Raymond N.; et al, Collection of Czechoslovak Chemical Communications, 1991, 56, 2269-77

Método de produção 2

Condições de reacção
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 165 °C
Referência
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Construction of an isoquinolinone framework from carboxylic-ester-directed umpolung ring opening of methylenecyclopropanes
Wei, Hao-Zhao; et al, Chemical Communications (Cambridge, 2021, 57(85), 11201-11204

Método de produção 4

Condições de reacção
Referência
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Método de produção 5

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Toluene
Referência
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Método de produção 6

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
1.2 Reagents: Water Solvents: Ethyl acetate
Referência
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Biotechnological process for producing alcohols, aldehydes and carboxylic acids
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Toluene
Referência
Regioselectivity in the reaction of alkylbenzenes with phthalic anhydride
Stanescu, Michaela Dina, Scientific Bulletin - Polytechnic Institute of Bucharest, 1990, 52(3-4), 67-72

Método de produção 9

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
Referência
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

Método de produção 10

Condições de reacção
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Referência
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium dichromate
Referência
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Método de produção 12

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Construction of Cyclopenta[b]naphthalenol Frameworks by Weinreb Amide-Directed Umpolung Ring Opening of Methylenecyclopropanes
Wei, Hao-Zhao; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3948-3953

Método de produção 13

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Método de produção 14

Condições de reacção
Referência
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Método de produção 15

Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Catalysts: Acetic acid
Referência
Synthesis and some reactions of 1-arylisoindoles
Moussa, G. E. M.; et al, Revue Roumaine de Chimie, 1982, 27(4), 549-55

Método de produção 17

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Toluene ;  rt; 4 h, 50 °C
Referência
Copper catalyzed one-pot difluoroalkylation and lactonization of unsaturated carboxylic acids
Yuan, Fangyuan; et al, Organic Chemistry Frontiers, 2018, 5(22), 3306-3309

Método de produção 18

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
2.2 Reagents: Water Solvents: Ethyl acetate
Referência
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

Método de produção 19

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
1.3 Reagents: Hydrochloric acid ,  Water
Referência
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

2-(4-Methylbenzoyl)benzoic acid Raw materials

2-(4-Methylbenzoyl)benzoic acid Preparation Products

2-(4-Methylbenzoyl)benzoic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
Número da Ordem:A841359
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:53
Preço ($):209.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
Número da Ordem:sfd18548
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:38
Preço ($):discuss personally
E- mail:sales2@senfeida.com
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85-55-2)2-(p-Toluoyl)benzoic acid
Número da Ordem:AC064
Estado das existências:in Stock
Quantidade:25kg
Pureza:99%
Informação de Preços Última Actualização:Monday, 18 August 2025 09:27
Preço ($):discuss personally
E- mail:mera.z@nitrobenzenechemical.com

2-(4-Methylbenzoyl)benzoic acid Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
A841359
Pureza:99%
Quantidade:500g
Preço ($):209.0
E- mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
sfd18548
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail